molecular formula C21H40N7O15P B1247452 Streptomycin 6-phosphate

Streptomycin 6-phosphate

Cat. No. B1247452
M. Wt: 661.6 g/mol
InChI Key: BWVNOTYEDMJNDA-TWBNDLJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomycin 6-phosphate is a streptomycin phosphate. It is a conjugate base of a streptomycin 6-phosphate(1+).

Scientific Research Applications

Understanding Resistance Patterns

  • Epidemiology of Streptomycin Resistant Salmonella : Research highlighted the significance of Streptomycin as an epidemiological marker for monitoring antimicrobial resistance, particularly in Salmonella serovars. The study found a substantial and increasing prevalence of streptomycin-resistant Salmonella in humans, animals, and animal products in Ethiopia, emphasizing the need for continual monitoring and a one-health approach to prevent further resistance development (Mengistu et al., 2020).

Molecular Insights and Biotechnological Applications

  • Molecular Regulation of Antibiotic Biosynthesis in Streptomyces : This research discussed the regulation of antibiotic biosynthesis in Streptomyces, a primary source of antibiotics. The study emphasized the intricate network of regulatory systems influencing the production of antibiotics, highlighting the potential of these insights for biotechnological applications (Liu et al., 2013).
  • Regulation of Phosphate Metabolism in Streptomyces Genus : The paper addressed the impact of inorganic phosphate on antibiotics production in the Streptomyces genus, indicating that the pho regulon plays a significant role in secondary metabolites production. This regulation is species-specific and controls secondary metabolites production directly or indirectly, providing avenues for industrial exploitation (Barreiro & Martínez-Castro, 2019).

Streptomyces as a Source of Bioactive Compounds and Enzymes

  • Biosynthesis of the Tunicamycins : The study reviewed the biosynthesis of tunicamycins, produced by Streptomyces species, highlighting their unique structural features and potential applications in inhibiting protein glycosylation in eukaryotes and peptidoglycan cell wall assembly in bacteria (Price & Tsvetanova, 2007).
  • Recent Advances in Understanding Streptomyces : This review summarized recent studies on Streptomyces, emphasizing its significance as a rich source of antibiotics and the recent technological advances that have accelerated progress in understanding its biology and potential in producing novel bioactive compounds (Chater, 2016).
  • Streptomyces spp. in the Biocatalysis Toolbox : The paper highlighted the role of Streptomyces in biocatalysis and its potential in green chemical transformations and biopharmaceutical and biofuel production, owing to its versatile metabolism and rich source of enzymes (Spasić et al., 2018).
  • Antibacterial Activities of Secondary Metabolites from Streptomyces sp. : The study systematically reviewed the antibacterial properties of secondary metabolites derived from Streptomyces sp., underlining its potential as a source of new antimicrobial agents to address the challenge of Multidrug-Resistant pathogens (Elsalam et al., 2022).

properties

Product Name

Streptomycin 6-phosphate

Molecular Formula

C21H40N7O15P

Molecular Weight

661.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1

InChI Key

BWVNOTYEDMJNDA-TWBNDLJKSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptomycin 6-phosphate
Reactant of Route 2
Streptomycin 6-phosphate
Reactant of Route 3
Streptomycin 6-phosphate
Reactant of Route 4
Streptomycin 6-phosphate
Reactant of Route 5
Streptomycin 6-phosphate
Reactant of Route 6
Streptomycin 6-phosphate

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